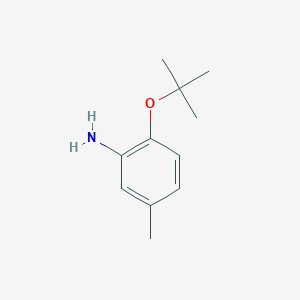
1-(1H-indole-6-carbonyl)piperidine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(1H-indole-6-carbonyl)piperidine-3-carboxylic acid” is a complex organic compound that contains an indole and a piperidine moiety . Indole and piperidine are both important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The synthesis of indole and piperidine derivatives has been a topic of interest in recent scientific literature . Various methods have been developed for the synthesis of substituted piperidines, which is an important task of modern organic chemistry . For instance, a series of 2-amino-4-(1-piperidine) pyridine derivatives have been designed as inhibitors for certain types of cancer .Molecular Structure Analysis
The molecular structure of “1-(1H-indole-6-carbonyl)piperidine-3-carboxylic acid” would contain an indole ring attached to a piperidine ring via a carbonyl group . The piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
Piperidine derivatives, including “1-(1H-indole-6-carbonyl)piperidine-3-carboxylic acid”, can undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Wissenschaftliche Forschungsanwendungen
Synthetic Chemistry Applications
- Freund and Mederski (2000) developed a synthetic route to spiro[indole-3,4′-piperidin]-2-ones starting from compounds structurally related to 1-(1H-indole-6-carbonyl)piperidine-3-carboxylic acid, highlighting its role in the synthesis of complex molecular systems (Freund & Mederski, 2000).
Structural Chemistry Studies
- Smith and Wermuth (2011) analyzed the structures of proton-transfer compounds involving 4-piperidinecarboxamide and indole-2-carboxylic acid. This research provides insights into the molecular structure and interactions of compounds closely related to 1-(1H-indole-6-carbonyl)piperidine-3-carboxylic acid (Smith & Wermuth, 2011).
Pharmacological Studies
- Price et al. (2005) investigated the pharmacology of compounds similar to 1-(1H-indole-6-carbonyl)piperidine-3-carboxylic acid, particularly in their allosteric modulation of the cannabinoid CB1 receptor, suggesting its potential application in medicinal chemistry (Price et al., 2005).
Analytical Chemistry Techniques
- Epstein and Cohen (1981) described a method for detecting indole-3-acetic acid, showing the utility of compounds structurally related to 1-(1H-indole-6-carbonyl)piperidine-3-carboxylic acid in analytical procedures (Epstein & Cohen, 1981).
Material Science and Catalysis
- Ghorbani-Choghamarani and Azadi (2015) explored the application of Piperidine-4-carboxylic acid functionalized nanoparticles, a compound structurally related to 1-(1H-indole-6-carbonyl)piperidine-3-carboxylic acid, in catalysis, highlighting its potential in materials science and nanochemistry (Ghorbani‐Choghamarani & Azadi, 2015).
Organic Synthesis
- Zhong et al. (2014) developed an asymmetric synthesis method for derivatives involving 1H-indole and piperidine, indicating the significance of compounds like 1-(1H-indole-6-carbonyl)piperidine-3-carboxylic acid in organic synthesis (Zhong et al., 2014).
Zukünftige Richtungen
The development of fast and cost-effective methods for the synthesis of substituted piperidines, including “1-(1H-indole-6-carbonyl)piperidine-3-carboxylic acid”, is an important task of modern organic chemistry . This compound could potentially be used in the design of new drugs, given the significant role of indole and piperidine derivatives in the pharmaceutical industry .
Eigenschaften
IUPAC Name |
1-(1H-indole-6-carbonyl)piperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c18-14(17-7-1-2-12(9-17)15(19)20)11-4-3-10-5-6-16-13(10)8-11/h3-6,8,12,16H,1-2,7,9H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXZFFMMSVXBBNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC3=C(C=C2)C=CN3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1H-indole-6-carbonyl)piperidine-3-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2860001.png)
![[3-Amino-4-(4-chlorophenyl)sulfonyl-5-(3,5-dimethylanilino)thiophen-2-yl]-phenylmethanone](/img/structure/B2860008.png)
![2-[(2,6-Dichlorophenyl)methyl]-1-[1-(3,5-dichlorophenyl)triazol-4-yl]butane-1,3-dione](/img/structure/B2860009.png)

![4-(4-chlorophenyl)-6-(2,2-dimethoxyethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2860011.png)

![5-Methoxy-7-(trifluoromethyl)pyrazolo[1,5-A]pyridine-2-carboxylic acid](/img/structure/B2860016.png)


![3-(3-bromophenyl)-6-[(E)-2-(4-methoxyphenyl)ethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2860020.png)
![1-(Aminomethyl)-2-oxabicyclo[3.1.1]heptane-5-carboxylic acid;hydrochloride](/img/structure/B2860021.png)
